molecular formula C11H21NO3 B581696 N-BOC-3-(Ethoxymethyl)azetidine CAS No. 1373233-11-4

N-BOC-3-(Ethoxymethyl)azetidine

Cat. No.: B581696
CAS No.: 1373233-11-4
M. Wt: 215.293
InChI Key: IILNXKTXWWZRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BOC-3-(Ethoxymethyl)azetidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.

Chemical Reactions Analysis

Types of Reactions

N-BOC-3-(Ethoxymethyl)azetidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the ring strain and the presence of the nitrogen atom.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can modify the functional groups attached to the azetidine ring.

Scientific Research Applications

N-BOC-3-(Ethoxymethyl)azetidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-BOC-3-(Ethoxymethyl)azetidine involves its reactivity due to the ring strain of the four-membered azetidine ring. This strain makes the compound more reactive and allows it to participate in various chemical reactions. The nitrogen atom in the ring can act as a nucleophile, facilitating substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing heterocycle.

    N-BOC-3-(Hydroxymethyl)azetidine: Similar to N-BOC-3-(Ethoxymethyl)azetidine but with a hydroxymethyl group instead of an ethoxymethyl group.

Uniqueness

This compound is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and the types of reactions it undergoes. This compound’s specific structure allows for unique applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

tert-butyl 3-(ethoxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-14-8-9-6-12(7-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILNXKTXWWZRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742956
Record name tert-Butyl 3-(ethoxymethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-11-4
Record name tert-Butyl 3-(ethoxymethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.